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molecular formula C10H10F3NO B3872057 N-[2-(trifluoromethyl)phenyl]propanamide

N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No. B3872057
M. Wt: 217.19 g/mol
InChI Key: JZRAJSHDIIOPEY-UHFFFAOYSA-N
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Patent
US04107310

Procedure details

33.3 g of propionyl chloride were added over 30 minutes at 20°-30° C to a mixture of 480 ml of acetone, 48.3 g of o-trifluoromethyl aniline and 36.42 g of triethylamine and after standing for 12 hours, the mixture was filtered. The acetone was evaporated from the filtrate and the residue was taken up in 500 ml of ethyl acetate. The solution was washed with 10% potassium carbonate solution, then with water until the pH of the wash waters was 6, then with N hydrochloric acid and then with water until the wash water pH was 6. The solution was dried over magnesium sulfate, treated with activated carbon and then evaporated to dryness to obtain 65 g of raw product which was washed with iced essence G to obtain 43 g of N-(2-trifluoromethylphenyl)-propanamide melting at 86° C.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step One
Quantity
36.42 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].CC(C)=O.[F:10][C:11]([F:20])([F:19])[C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14]>C(N(CC)CC)C>[F:10][C:11]([F:19])([F:20])[C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH:14][C:1](=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
480 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
48.3 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Name
Quantity
36.42 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The acetone was evaporated from the filtrate
WASH
Type
WASH
Details
The solution was washed with 10% potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 65 g of raw product which
WASH
Type
WASH
Details
was washed with iced essence G

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NC(CC)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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